3-(Carboxymethyl)-4-oxoheptanedioic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O7 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
3-(carboxymethyl)-4-oxoheptanedioic acid |
InChI |
InChI=1S/C9H12O7/c10-6(1-2-7(11)12)5(3-8(13)14)4-9(15)16/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
XOISQQZWWXTVEV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Occurrence, Isolation, and Biological Derivation
Identification in Biological Systems and Natural Sources
Currently, there are no documented findings of 3-(Carboxymethyl)-4-oxoheptanedioic acid in any biological system, including microorganisms, plants, or animals. Metabolic profiling and natural product discovery efforts have not, to date, identified this compound as a metabolite or a naturally occurring substance.
Mechanisms of Formation: Biosynthetic Pathways
The biosynthetic pathways leading to this compound are not described in the existing scientific literature. The enzymatic machinery and precursor molecules that would be required for its formation in a biological context have not been identified.
There is no available research detailing specific enzymes or enzymatic cascades that catalyze the synthesis of this compound.
Due to the lack of identified biosynthetic pathways, the metabolic precursors for this compound are unknown. Consequently, no metabolic flux analysis studies related to this compound have been performed.
Isolation and Purification Methodologies for Research Applications
Methodologies for the isolation and purification of this compound from natural sources have not been developed, as its natural occurrence has not been established. Synthetic routes, if any, are not detailed in the context of research applications for its isolation.
Non-Enzymatic Pathways and Degradation Products
Information regarding the non-enzymatic formation or degradation of this compound is not available in the reviewed literature. Its stability, reactivity, and potential breakdown products under various conditions have not been a subject of published research.
Metabolic Transformations and Enzymatic Catalysis
Enzyme Systems Interacting with 3-(Carboxymethyl)-4-oxoheptanedioic acid
There is currently no scientific literature identifying specific enzyme systems that interact with this compound. The following subsections discuss general roles of enzyme classes that could potentially be involved in its metabolism, should such pathways exist.
No specific oxidoreductases have been identified to act on this compound. In general, oxidoreductases catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). Hypothetically, an oxidoreductase could be involved in the reduction of the ketone group on this compound or in the oxidative degradation of the molecule.
There are no documented ligase or carboxylase activities associated with the metabolic conversion of this compound. Ligases are enzymes that catalyze the joining of two large molecules by forming a new chemical bond, while carboxylases are involved in the addition of a carboxyl group.
Specific hydratases or dehydratases that act on this compound have not been described in the literature. Hydratases catalyze the addition of water to a double bond, and dehydratases remove water, often leading to the formation of a double bond. genome.jp
Integration into Central Metabolic Networks
There is no published research to suggest the integration of this compound into central metabolic networks.
There are no proposed links between the metabolism of this compound and anaplerotic or cataplerotic pathways. Anaplerotic reactions replenish intermediates of the tricarboxylic acid (TCA) cycle, while cataplerotic reactions remove them. nih.govwikipedia.org
The relationship of this compound with any modified tricarboxylic acid cycles has not been established in the scientific literature. Modified TCA cycles are variations of the central metabolic pathway found in various organisms.
Research on this compound Remains Largely Undocumented
Similarly, information regarding the kinetics and thermodynamics of enzymatic reactions involving this compound, including substrate specificity and allosteric regulation, is absent from the surveyed scientific databases.
The compound, identified by its molecular formula C9H12O7, is listed in chemical databases, but its biological functions and interactions within metabolic pathways have not been elucidated in the available research. Articles on related but distinct molecules, such as 4-oxoheptanedioic acid and various dicarboxylic acids, do exist; however, this information cannot be extrapolated to this compound due to structural differences that would significantly alter its chemical and biological properties.
Consequently, the creation of a detailed scientific article as per the requested outline is not feasible at this time due to the lack of foundational research on this specific compound. Further empirical studies are required to characterize its metabolic fate and enzymatic interactions.
Chemical Synthesis and Advanced Derivatization
Strategies for the Total Synthesis of 3-(Carboxymethyl)-4-oxoheptanedioic acid
The construction of the carbon skeleton of this compound, which features a ketone and three carboxylic acid moieties, can be approached through both traditional multi-step organic synthesis and more modern chemo-enzymatic strategies.
The total synthesis of this compound can be envisioned through several convergent synthetic routes. One plausible approach involves the use of classic carbon-carbon bond-forming reactions such as the Stobbe condensation or Michael addition.
A potential synthetic pathway could commence with a Stobbe condensation , a powerful method for forming alkylidene succinic acids. wikipedia.orgorganicreactions.orgjuniperpublishers.comresearchgate.netrsc.org This reaction typically involves the condensation of a ketone or aldehyde with a succinic acid diester in the presence of a strong base. wikipedia.orgorganicreactions.orgjuniperpublishers.com For the synthesis of our target molecule, a suitable starting ketone, such as a dialkyl ester of α-ketoglutaric acid, could be reacted with diethyl succinate (B1194679). The resulting alkylidene succinic acid derivative would then require several subsequent steps, including reduction of the double bond and hydrolysis of the ester groups, to yield the final product.
Alternatively, a Michael addition reaction could be employed. masterorganicchemistry.com This reaction involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. A possible strategy would involve the conjugate addition of a malonate ester enolate to an appropriate α,β-unsaturated keto-ester. Subsequent hydrolysis and decarboxylation of the malonate moiety would lead to the desired carboxymethyl group, while hydrolysis of the remaining ester groups would furnish the final tricarboxylic acid.
A generalized scheme for a multi-step synthesis is presented below:
| Step | Reaction Type | Reactants | Key Intermediates | Product |
| 1 | Stobbe Condensation | α-ketoglutarate diester, Diethyl succinate | Alkylidene succinic acid derivative | |
| 2 | Reduction | H₂, Pd/C | Saturated succinic acid derivative | |
| 3 | Hydrolysis | Acid or Base | This compound ester | This compound |
| Alternative Step 1 | Michael Addition | Malonate ester, α,β-unsaturated keto-ester | Adduct with malonate group | |
| Alternative Step 2 | Hydrolysis & Decarboxylation | Acid or Base | Intermediate with carboxymethyl group | |
| Alternative Step 3 | Hydrolysis | Acid or Base | This compound ester | This compound |
Chemo-enzymatic synthesis offers a powerful alternative to purely chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions. scispace.comfrontiersin.org Enzymes can be employed to construct key chiral centers or to perform specific transformations on complex molecules. nih.gov
For the synthesis of this compound, an enzymatic approach could be particularly advantageous for controlling the stereochemistry at the chiral center (C3). One potential strategy could involve the use of an enzyme, such as an aldolase or a synthase , to catalyze the formation of a key carbon-carbon bond. For instance, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme could potentially catalyze the coupling of two smaller keto-acid fragments. bioengineer.org
Another chemo-enzymatic route could involve the enzymatic oxidation of a corresponding alcohol precursor. For example, a diol precursor could be selectively oxidized to the ketone by an appropriate oxidoreductase . The use of enzymes in the synthesis of chiral amino acids from keto acids has been well-established and could be adapted for this purpose. rsc.org
| Enzyme Class | Potential Application in Synthesis | Advantages |
| Aldolase/Synthase | Formation of the C-C bond between C3 and C4 | High stereoselectivity |
| Oxidoreductase | Oxidation of a precursor alcohol to the ketone at C4 | Mild reaction conditions, high specificity |
| Hydratase/Dehydratase | Introduction of the oxo group via hydration of an alkene | Potential for stereocontrol |
The integration of enzymatic steps can significantly streamline the synthesis, reduce the number of protection and deprotection steps, and provide access to enantiomerically pure products. nih.gov
Preparation of Analogs and Structurally Modified Derivatives
The synthesis of analogs and derivatives of this compound is essential for its use as a tool in chemical biology and medicinal chemistry. This includes the preparation of isotopically labeled probes, the synthesis of specific stereoisomers, and the design of enzyme substrate analogs and inhibitors.
Isotopically labeled compounds are invaluable for a wide range of studies, including metabolic flux analysis and as internal standards in mass spectrometry. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as ¹³C, ²H, or ¹⁸O.
The introduction of isotopic labels can be accomplished by using labeled starting materials in the synthetic routes described in section 4.1. For example, the use of ¹³C-labeled diethyl succinate or a ¹³C-labeled α-ketoglutarate derivative in a Stobbe condensation would result in a ¹³C-labeled product. scispace.comgoogle.com Similarly, deuterium (B1214612) labels can be introduced through the reduction of a double bond with deuterium gas (D₂) or by using deuterated reducing agents.
Recent advancements in photoredox catalysis have also enabled rapid carbon isotope exchange, which could be a viable strategy for labeling the carboxylic acid groups with ¹³C. acs.org The synthesis of radiolabeled analogs, for instance with ¹²³I for imaging purposes, would require the introduction of a suitable functional group for radioiodination. mdpi.comnih.govnih.govtaylorfrancis.comtandfonline.com
| Isotope | Labeling Strategy | Potential Starting Material |
| ¹³C | Use of ¹³C-labeled precursors in multi-step synthesis | ¹³C-diethyl succinate, ¹³C-α-ketoglutarate |
| ²H (Deuterium) | Catalytic deuteration of an unsaturated intermediate | Unsaturated precursor + D₂/Pd |
| ¹⁸O | Hydrolysis of ester groups with H₂¹⁸O | Ester of this compound |
| ¹²³I (Radioiodine) | Introduction of a suitable prosthetic group for radioiodination | Derivative with a phenyl group for iodination |
This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers. The synthesis of enantiomerically pure forms is crucial for understanding its stereospecific interactions with biological systems.
Asymmetric synthesis can be employed to selectively produce one enantiomer. This can be achieved by using a chiral auxiliary, a chiral catalyst, or a chiral reagent in one of the key bond-forming steps. For instance, an asymmetric Michael addition using a chiral catalyst could set the stereochemistry at C3. Enantioselective reduction of a prochiral ketone precursor is another powerful strategy. wikipedia.org The use of chiral organoboranes or transition metal catalysts with chiral ligands can afford the desired alcohol with high enantioselectivity, which can then be oxidized to the ketone. wikipedia.org
Alternatively, a racemic mixture of the enantiomers can be synthesized and then separated in a process known as resolution . libretexts.orglibretexts.org A common method for resolving carboxylic acids is to form diastereomeric salts by reacting the racemic acid with a chiral amine. libretexts.org These diastereomeric salts have different physical properties and can often be separated by crystallization. libretexts.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for separating enantiomers. nih.govresearchgate.net The formation of diastereomeric esters or amides with a chiral derivatizing agent can also facilitate separation by standard chromatography. nih.gov
| Method | Description | Example |
| Asymmetric Synthesis | Use of chiral reagents or catalysts to favor the formation of one enantiomer. | Asymmetric Michael addition with a chiral catalyst. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral amine. |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Direct separation of the enantiomers on a suitable column. |
To investigate the potential interaction of this compound with enzymes, particularly those involved in the tricarboxylic acid (TCA) cycle, the design and synthesis of substrate analogs and inhibitors are essential. proteopedia.orgwikipedia.org Aconitase, for example, catalyzes the isomerization of citrate (B86180) to isocitrate, and its mechanism involves a tricarboxylic acid substrate. proteopedia.orgwikipedia.orgnih.gov
Substrate analogs are structurally similar to the natural substrate and can be used to probe the active site of an enzyme. For this compound, analogs could be synthesized where one of the carboxylic acid groups is replaced with a different functional group, such as an ester, an amide, or a phosphonate, to study binding requirements. digitellinc.com
Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity. The design of inhibitors often involves modifying the structure of the substrate to create a molecule that binds more tightly to the enzyme's active site. For example, the introduction of a nitro group in place of a carboxylate has been used to create potent inhibitors of aconitase. acs.org The synthesis of such analogs would follow similar multi-step synthetic routes as the parent compound, incorporating the desired modifications at an early stage.
The design of irreversible inhibitors, or "suicide substrates," is another strategy. These molecules are processed by the enzyme to generate a reactive species that covalently modifies the active site, leading to permanent inactivation. mdpi.com
| Analog/Inhibitor Type | Design Strategy | Potential Modification |
| Substrate Analog | Mimic the substrate to study enzyme binding. | Replacement of a carboxyl group with an ester or amide. |
| Competitive Inhibitor | Bind to the active site and prevent substrate binding. | Introduction of a group that forms a stronger interaction with the active site. |
| Irreversible Inhibitor | Covalently modify the enzyme's active site. | Incorporation of a latent reactive group. |
Development of Novel Synthetic Methodologies
The synthesis of structurally complex molecules such as this compound, which contains multiple functional groups including a ketone and three carboxylic acids, presents a significant challenge in organic chemistry. The development of novel synthetic methodologies for this target is focused on achieving high efficiency, stereocontrol, and functional group tolerance. Research in this area is largely exploratory, drawing from established reactions in the synthesis of polycarboxylic and keto acids. Two plausible strategies, a Michael addition-based approach and a Stetter reaction-based approach, are at the forefront of theoretical and early practical investigations.
A promising theoretical route involves a Michael addition reaction, a cornerstone of carbon-carbon bond formation. researchgate.netnih.govsrce.hr This strategy would likely involve the conjugate addition of a malonic ester derivative to an α,β-unsaturated keto-ester. Subsequent hydrolysis and decarboxylation steps would yield the desired tricarboxylic acid backbone. The key advantage of this approach is the wide availability of starting materials and the robustness of the Michael reaction itself.
An alternative and more advanced approach involves the application of the Stetter reaction. organic-chemistry.orgnih.govwikipedia.org This reaction facilitates the formation of 1,4-dicarbonyl compounds through a nucleophilic catalyst, representing a powerful tool for constructing the core of the target molecule. wikipedia.orgnih.gov In a hypothetical pathway, a protected carboxyl-functionalized aldehyde could be added to an appropriate Michael acceptor, such as diethyl glutaconate. This would be followed by deprotection and hydrolysis to yield the final product. The development of asymmetric variants of the Stetter reaction could also offer a pathway to enantiomerically pure versions of the target compound. youtube.com
Investigations into these methodologies focus on optimizing reaction conditions, including catalyst selection, solvent systems, and temperature, to maximize yield and minimize side products. The data below represents hypothetical but plausible outcomes for these exploratory synthetic routes.
Interactive Table 1: Hypothetical Michael Addition Approach for this compound Synthesis
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl ketoglutarate | Diethyl malonate | Sodium ethoxide | Ethanol | 25 | 4 | 85 |
| 2 | Michael Adduct | Sodium hydroxide (B78521) | Water/Ethanol | 80 | 6 | 95 (Hydrolysis) | |
| 3 | Saponified Intermediate | Hydrochloric acid | Water | 100 | 2 | 90 (Decarboxylation) |
Interactive Table 2: Hypothetical Stetter Reaction Approach for this compound Synthesis
| Step | Reactant 1 (Acyl Anion Precursor) | Reactant 2 (Michael Acceptor) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-carboxy-3-oxopropanal (protected) | Diethyl glutaconate | Thiazolium salt | Triethylamine | THF | 60 | 12 | 70 |
| 2 | Stetter Adduct | Lithium hydroxide | Water/Methanol | 25 | 8 | 92 (Hydrolysis) | ||
| 3 | Deprotection of Carboxyl Group | Trifluoroacetic acid | Dichloromethane | 0-25 | 2 | 98 |
Advanced Analytical and Structural Elucidation Methodologies
High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial identification and structural confirmation of 3-(Carboxymethyl)-4-oxoheptanedioic acid. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments.
When analyzing this compound, electrospray ionization (ESI) is a common technique, often in negative ion mode due to the presence of acidic protons on the carboxyl groups. The high-resolution mass spectrum would be expected to show a prominent ion corresponding to the deprotonated molecule, [M-H]⁻, at an m/z value that precisely matches the calculated mass of C9H11O7⁻.
Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would induce fragmentation, providing valuable structural information. The fragmentation pattern is predictable based on the molecule's structure. Key fragmentation pathways for this compound would likely involve the neutral loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups. Other characteristic cleavages would occur adjacent to the ketone group. A strategy using liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) can be employed to determine isotopic enrichment and structural integrity. rsc.org
Illustrative High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Formula |
| [M-H]⁻ | 231.0505 | 231.0502 | -1.3 | C9H11O7 |
| [M-H-H₂O]⁻ | 213.0399 | 213.0395 | -1.9 | C9H9O6 |
| [M-H-CO₂]⁻ | 187.0606 | 187.0601 | -2.7 | C8H11O5 |
| [M-H-2CO₂]⁻ | 143.0708 | 143.0702 | -4.2 | C7H11O3 |
Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. emory.edu For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals unambiguously.
The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments. The acidic protons of the three carboxyl groups would likely appear as broad singlets at the downfield end of the spectrum (typically 10-13 ppm), though their observation can be affected by the solvent and concentration. princeton.edu The protons on the carbon backbone would appear at chemical shifts and with splitting patterns dictated by their proximity to the electron-withdrawing ketone and carboxyl groups.
The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ketone would have a characteristic chemical shift in the range of 200-220 ppm, while the carboxyl carbons would appear around 170-185 ppm. princeton.edu The remaining aliphatic carbons would be found at the upfield end of the spectrum.
To definitively connect the proton and carbon signals, a variety of 2D NMR experiments are employed. youtube.com
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom it is directly attached to. hmdb.ca
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the connectivity across the ketone and carboxyl groups. princeton.edu
Total Correlation Spectroscopy (TOCSY): Can be used to identify all protons within a spin system. princeton.edu
In cases of complex spectra or for metabolic studies, isotopic enrichment can be a powerful tool. acs.org Synthesizing this compound with ¹³C or ¹⁵N isotopes can significantly enhance the sensitivity and resolution of NMR experiments. univr.itnmr-bio.com For instance, uniform ¹³C labeling would allow for the use of experiments like the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), which shows direct carbon-carbon correlations, providing an unambiguous map of the carbon skeleton. While typically used for proteins, the principles of isotopic enrichment are applicable to smaller organic molecules as well. nmr-bio.comnih.gov
Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-COOH | ~12.1 | ~175.2 |
| 2-CH₂ | ~2.8 | ~35.1 |
| 3-CH | ~3.5 | ~55.8 |
| 4-C=O | - | ~208.5 |
| 5-CH₂ | ~2.9 | ~36.4 |
| 6-CH₂ | ~2.5 | ~28.9 |
| 7-COOH | ~12.0 | ~176.8 |
| 3-CH₂COOH | ~12.2 | ~174.5 |
| 3-CH₂COOH | ~2.7 | ~38.2 |
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures, as well as for its identification and quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.
Due to its high polarity and low volatility, this compound is not directly amenable to GC-MS analysis. However, it can be chemically modified through derivatization to produce a more volatile and thermally stable compound. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with BF₃-n-butanol to form butyl esters. researchgate.net Another widely used method is trimethylsilylation. nih.gov
Once derivatized, the compound can be separated from other components in a mixture on a GC column and subsequently detected by a mass spectrometer. The retention time of the derivative provides one level of identification, while its mass spectrum, with its characteristic molecular ion and fragmentation pattern, provides definitive confirmation. For a related compound, 4-oxoheptanedioic acid, GC-MS has been used for its identification in marine aerosols after derivatization. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound in complex biological or environmental samples without the need for derivatization. nih.gov Reversed-phase liquid chromatography is a common approach, where the compound is separated based on its polarity.
The use of a tandem mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly specific and quantitative technique. In an MRM experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process provides a high degree of certainty in the identification and allows for accurate quantification even at very low concentrations. LC-MS/MS methods have been successfully developed for the quantitative analysis of similar short-chain fatty acids. nih.govendocrine-abstracts.org
Capillary Electrophoresis and Ion Chromatography
Capillary Electrophoresis (CE) and Ion Chromatography (IC) are powerful analytical techniques for the separation and quantification of ionic species, making them highly suitable for the analysis of carboxylic acids like this compound.
Capillary Electrophoresis (CE) offers high-resolution separation of charged molecules based on their differential migration in an electric field. For organic acids, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. scielo.brnih.gov In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The carboxyl groups of this compound will be ionized at an appropriate pH, imparting a negative charge to the molecule and allowing it to migrate towards the anode. The separation of different acids is achieved based on their charge-to-size ratio. This technique is noted for its high efficiency, short analysis times, and low sample and reagent consumption. nih.gov Methods have been developed for the analysis of tricarboxylic acid cycle intermediates in biological samples, demonstrating the utility of CZE for complex organic acids. scielo.br
Ion Chromatography (IC) is the method of choice for the simultaneous analysis of multiple organic acids and inorganic anions. thermofisher.comalfa-chemistry.com This technique utilizes ion-exchange resins to separate analytes based on their affinity to the stationary phase. For a tricarboxylic acid, an anion-exchange column would be employed. The separated ions are typically detected by suppressed conductivity, which provides high sensitivity and minimizes interferences from the sample matrix. thermofisher.comshimadzu.com The combination of IC with mass spectrometry (IC-MS) can further enhance selectivity and achieve very low detection limits, which is beneficial for trace-level analysis in complex matrices. metrohm.com
The following table illustrates representative conditions for the analysis of organic acids using these techniques. Note that these are generalized parameters and would require optimization for the specific analysis of this compound.
| Parameter | Capillary Electrophoresis (CZE) | Ion Chromatography (IC) |
| Separation Principle | Differential migration based on charge-to-size ratio in an electric field | Ion exchange with a resin-based stationary phase |
| Stationary Phase | None (open tubular capillary) | Anion-exchange resin |
| Mobile Phase/BGE | Buffered electrolyte solution (e.g., phosphate (B84403) or borate (B1201080) buffer) | Aqueous carbonate/bicarbonate or hydroxide (B78521) eluent |
| Detection | Indirect UV or Diode Array Detector (DAD) | Suppressed Conductivity or Mass Spectrometry (MS) |
| Typical Analytes | Short-chain carboxylic acids, tricarboxylic acid cycle intermediates scielo.br | A wide range of organic acids and inorganic anions oiv.int |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded. nih.gov
For this compound, obtaining a high-quality single crystal is the critical first step. Once a suitable crystal is grown, the diffraction data can be collected and processed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, revealing precise bond lengths, bond angles, and torsional angles. This information provides an unambiguous confirmation of the compound's constitution and stereochemistry. Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and keto groups, which dictate the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the table below presents typical parameters that would be determined in such an analysis, based on studies of other keto acids and small molecules. acs.orgresearchgate.netresearchgate.net
| Crystallographic Parameter | Description | Illustrative Value for a Small Organic Molecule |
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 95.5°, γ = 90° |
| Volume (V) | The volume of the unit cell. | 1040 ų |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density (ρ) | The density of the crystal calculated from the molecular weight and unit cell volume. | 1.45 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 (4.5%) |
Spectroscopic Methods for Conformational Analysis (e.g., Infrared, Raman, Circular Dichroism)
Spectroscopic techniques are vital for investigating the structural features and conformational flexibility of this compound, particularly in solution.
Infrared (IR) and Raman Spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. rsc.orgias.ac.in The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes of the molecule's chemical bonds. For this compound, these techniques are highly effective for identifying the characteristic vibrations of the carboxylic acid and ketone functionalities. orgchemboulder.com The O–H stretch of the carboxylic acid groups typically appears as a very broad band in the IR spectrum, while the C=O stretches of both the carboxylic acid and ketone groups give rise to strong, distinct bands. acs.orglibretexts.org The positions of these bands can be sensitive to hydrogen bonding, providing insights into intermolecular and intramolecular interactions. frontiersin.org Raman spectroscopy is particularly useful for studying the C=O and C-C skeletal vibrations, often providing sharper bands for these non-polar groups than IR spectroscopy. rsc.orgmdpi.com
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. youtube.com Since this compound possesses a chiral center at the C3 position, it is optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. rsc.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and conformation in solution. The keto group, in particular, can act as a chromophore, and its electronic transitions can give rise to distinct CD signals (Cotton effects) whose sign and magnitude are determined by the stereochemistry of the adjacent chiral center. nih.gov This makes CD an excellent tool for confirming the absolute configuration of the molecule and studying conformational changes induced by factors such as pH or solvent polarity. acs.orgnih.gov
The following table summarizes the key spectroscopic features expected for this compound.
| Spectroscopic Technique | Functional Group/Property | Expected Wavenumber/Region | Notes |
| Infrared (IR) Spectroscopy | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ | Very broad due to hydrogen bonding. orgchemboulder.com |
| C-H stretch (Alkyl) | 2980-2850 cm⁻¹ | Sharp peaks, may be superimposed on the broad O-H band. libretexts.org | |
| C=O stretch (Ketone) | ~1715 cm⁻¹ | Strong absorption. | |
| C=O stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | Strong absorption, may overlap with ketone C=O. libretexts.org | |
| C-O stretch (Carboxylic Acid) | 1320-1210 cm⁻¹ | Strong absorption. orgchemboulder.com | |
| Raman Spectroscopy | C=O stretch (Ketone/Carboxylic Acid) | 1720-1650 cm⁻¹ | Often provides sharp, well-defined bands. ias.ac.in |
| C-C skeletal vibrations | 1200-800 cm⁻¹ | Provides a fingerprint of the carbon backbone. | |
| Circular Dichroism (CD) | n → π* transition of C=O | 280-320 nm | Sign and magnitude of the Cotton effect are dependent on the stereochemistry at the chiral center. nih.gov |
Molecular Interactions and Biological Function Research
Protein-Ligand Binding Studies with Enzymes and Receptors
There are currently no published studies that specifically investigate the binding of 3-(Carboxymethyl)-4-oxoheptanedioic acid to any enzymes or receptors. The dicarboxylic acid nature of the compound suggests a potential for interaction with the active sites of various metabolic enzymes, which often possess positively charged amino acid residues that can form hydrogen bonds with carboxyl groups. For instance, enzymes involved in the citric acid cycle or fatty acid metabolism frequently bind to dicarboxylic acid substrates. However, without experimental evidence, any potential protein targets for this compound remain purely speculative.
Investigations into Cellular Signaling Cascades Modulated by this compound
Scientific literature lacks any reports on the modulation of cellular signaling cascades by this compound. Research on other fatty acids and dicarboxylic acids has demonstrated their capacity to act as signaling molecules. For example, some fatty acids can influence pathways related to inflammation and metabolic regulation. Whether this compound possesses similar capabilities is unknown and awaits future investigation.
Role in Regulation of Gene Expression and Enzyme Activity
There is no available data to suggest that this compound plays a role in the regulation of gene expression or enzyme activity. Metabolites can act as allosteric regulators of enzymes or influence transcription factors to alter gene expression. Given the structural similarity of this compound to intermediates in cellular metabolism, a regulatory role is plausible but has not been experimentally verified.
Research in Model Organisms and Cellular Systems (Mechanistic Studies)
A comprehensive search of scientific literature reveals no mechanistic studies involving this compound in any model organisms or cellular systems.
There are no published findings on the effect or metabolism of this compound in microbial species.
The role of this compound in plant biochemistry or its potential involvement in stress responses has not been documented in any research.
There is a lack of studies using mammalian cell cultures to investigate the biochemical pathways that might involve this compound or to determine its effects on cellular physiology.
Theoretical and Computational Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3-(Carboxymethyl)-4-oxoheptanedioic acid, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is critical for predicting the molecule's reactivity. The presence of three carboxylic acid groups and a ketone function suggests a molecule with multiple potential coordination sites and a propensity for hydrogen bonding. The carbonyl carbon of the ketone and the acidic protons of the carboxyl groups are expected to be key reactive sites.
While specific studies on this compound are not prevalent, analogous research on other carboxylic acids demonstrates the utility of these methods. For instance, DFT calculations on similar molecules have been used to analyze vibrational spectra and predict reactive sites for autoxidation and degradation. researchgate.netresearchgate.net Such analyses for this compound would likely reveal the relative acidities of the three carboxyl groups and the electrophilicity of the ketone carbon.
Molecular Dynamics Simulations for Conformational Analysis and Protein-Compound Interactions
The flexibility of the heptanedioic acid backbone allows this compound to adopt a wide range of conformations in solution. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. nih.gov By simulating the movement of the molecule over time in a solvated environment, researchers can identify low-energy, stable conformations and understand the dynamics of its structural fluctuations.
Furthermore, MD simulations can provide insights into how this compound might interact with biological macromolecules, such as proteins. nih.gov The simulations can model the process of binding and unbinding from a protein's active site, revealing the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. For a molecule with multiple carboxyl groups like this compound, these interactions are likely to be significant in its binding to protein targets.
Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net This method is instrumental in drug discovery and for understanding the potential biological roles of a compound. For this compound, docking studies could be employed to screen for potential protein targets. The molecule's structure suggests it could be a substrate or inhibitor for enzymes involved in dicarboxylic acid metabolism.
Following docking, scoring functions are used to estimate the binding affinity between the compound and the protein. nih.gov More advanced methods, such as free energy perturbation or thermodynamic integration, can provide more accurate predictions of binding affinity. These predictions are crucial for ranking potential drug candidates and for understanding the strength of protein-ligand interactions. nih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Chemoinformatics tools can be used to analyze the structural properties of this compound and its analogs. By calculating a variety of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors), it is possible to compare this compound to others with known biological activities.
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov If a set of analogs of this compound with measured biological activity were available, a QSAR model could be developed. nih.gov This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds. The development of a robust 3D-QSAR model relies on the accurate alignment of the molecules and the selection of appropriate statistical methods. nih.gov
In Silico Pathway Reconstruction and Metabolic Network Analysis
Given its structure as a modified dicarboxylic acid, this compound could potentially be an intermediate in a metabolic pathway. In silico pathway reconstruction tools can be used to hypothesize its metabolic fate. By searching for enzymes that could act on this substrate, it may be possible to place it within the context of known metabolic networks, such as the citric acid cycle or fatty acid metabolism. nih.gov
Metabolic network analysis can then be used to understand the systemic effects of the presence of this compound. nih.gov By incorporating it into a genome-scale metabolic model, researchers can simulate how its production or degradation might affect the flux through various metabolic pathways. This type of analysis is crucial for understanding the potential physiological roles and consequences of novel metabolites. nih.gov
Biotechnological and Synthetic Biology Research Applications
Engineering Microbial Pathways for Enhanced Production or Biotransformation
The microbial production of organic acids through metabolic engineering is a well-established field, with significant successes in the high-yield production of compounds like citric acid, succinic acid, and L-malic acid. inje.ac.krnih.govfrontiersin.org These strategies can be conceptually applied to enhance the production or facilitate the biotransformation of 3-(Carboxymethyl)-4-oxoheptanedioic acid.
Engineering efforts would likely focus on modifying central carbon metabolism in host microorganisms such as Escherichia coli or Saccharomyces cerevisiae. inje.ac.krnih.gov Key strategies often involve the overexpression of enzymes in the desired biosynthetic pathway and the deletion or downregulation of competing pathways to redirect carbon flux towards the target molecule. For instance, to produce a C7 tricarboxylic acid, one might engineer the pathways leading from key metabolic nodes like pyruvate (B1213749) or acetyl-CoA. nih.gov
One potential pathway for the biosynthesis of C7 dicarboxylic acids involves the C1 elongation of α-ketoglutarate (AKG), a C5 intermediate of the TCA cycle, to form C6, C7, and C8 α-keto dicarboxylic acids. nih.gov Subsequent enzymatic steps could then yield the desired this compound.
Table 1: Key Strategies in Metabolic Engineering for Organic Acid Production
| Strategy | Description | Target Genes/Pathways (Examples for Analogous Compounds) |
| Pathway Overexpression | Increasing the expression of enzymes directly involved in the synthesis of the target acid. | Overexpression of citrate (B86180) synthase for citric acid production in Aspergillus niger. nih.gov |
| Deletion of Competing Pathways | Knocking out genes that divert metabolic intermediates to byproducts. | Deletion of genes involved in acetate (B1210297) and lactate (B86563) formation in E. coli for succinic acid production. inje.ac.kr |
| Cofactor Engineering | Optimizing the availability of cofactors like NADH or NADPH required for specific enzymatic reactions. | Adjusting pathways to balance the NADH/NAD+ ratio for reductive TCA cycle-based production. inje.ac.kr |
| Transport Engineering | Overexpressing transporter proteins to facilitate the export of the product from the cell, reducing feedback inhibition. | Enhancing malic acid transport in Saccharomyces cerevisiae. frontiersin.org |
Detailed research findings in analogous compounds demonstrate the power of these approaches. For example, in E. coli, the production of succinic acid has been significantly enhanced by creating strains with a modified reductive TCA cycle, which is more carbon-efficient than the standard oxidative TCA cycle. inje.ac.kr Similarly, the production of α-ketoglutaric acid in Yarrowia lipolytica has been improved by overexpressing pyruvate carboxylase to increase the flux into the TCA cycle. inje.ac.kr
Development of Biosensors for this compound and Related Compounds
Genetically encoded biosensors are powerful tools in synthetic biology and metabolic engineering for the high-throughput screening of mutant libraries and for dynamic pathway regulation. While no specific biosensor for this compound has been reported, biosensors for structurally related dicarboxylic and tricarboxylic acids have been developed. acs.orgescholarship.org These often rely on transcription factors that naturally respond to the presence of a specific metabolite.
The development of a biosensor for this compound would likely involve:
Identifying a suitable scaffold: This could be a known transcription factor that binds to a similar molecule, such as a regulator of an amino acid or organic acid catabolism pathway. nih.gov
Protein engineering: The ligand-binding domain of the transcription factor would be mutated to alter its specificity towards this compound. nih.gov
Coupling to a reporter: The engineered transcription factor would be linked to the expression of a reporter gene, such as a fluorescent protein or a colorimetric enzyme, allowing for a measurable output in the presence of the target compound.
Recent advancements have seen the successful engineering of biosensors for aromatic amino acids and neurochemicals by rationally mutating amino acids in the sensor systems. nih.gov Similar approaches could be applied to create a specific sensor for this C7 tricarboxylic acid, which would be invaluable for optimizing its microbial production.
Table 2: Examples of Biosensor Systems for Organic Acids
| Biosensor Type | Target Analyte | Host Organism | Principle |
| Transcription Factor-Based | Aromatic Amino Acids | Escherichia coli | An engineered TyrR transcription factor controls reporter gene expression in response to phenylalanine or tyrosine. nih.gov |
| Transcription Factor-Based | Dicarboxylic Acids | Escherichia coli | A sensor based on the DccA/DccR system from Pseudomonas putida for detecting C4-C6 dicarboxylic acids. |
| FRET-Based | Glutamate | In vitro | A biosensor using Förster resonance energy transfer (FRET) to detect conformational changes in a glutamate-binding protein. |
| Electrochemical | Dicarboxylic Acids | N/A | Hyperpolarized 13C magnetic resonance spectroscopic imaging of dicarboxylic acids as pH sensors. escholarship.org |
Rational Design of Enzymes for Specific Transformations Involving Analogues
Rational enzyme design is a powerful strategy to create novel biocatalysts or to improve the properties of existing ones for specific industrial applications. nih.govnais.net.cnub.edu This approach relies on a detailed understanding of the enzyme's structure-function relationship. researchgate.net For a compound like this compound, rational design could be employed to engineer enzymes for its specific synthesis or modification.
For example, if a key enzyme in a proposed biosynthetic pathway exhibits low activity or specificity for a C7 substrate, rational design could be used to modify its active site. This process typically involves:
Computational Modeling: Building a 3D model of the enzyme and docking the substrate into the active site to understand the key interactions.
Site-Directed Mutagenesis: Identifying specific amino acid residues to mutate based on the modeling. For instance, bulky residues might be replaced with smaller ones to accommodate a larger substrate, or new hydrogen bonds might be introduced to improve binding affinity. researchgate.net
Experimental Validation: Expressing the mutant enzymes and testing their activity and specificity on the target substrate.
Research in the rational design of enzymes for other organic acids has shown significant success. For instance, the stereoselectivity of lipases has been manipulated through rational design to achieve the kinetic resolution of chiral carboxylic acids. nih.gov Similarly, P450 monooxygenases have been engineered to improve their activity for the hydroxylation of specific carbon atoms on complex molecules. nih.gov These principles could be directly applied to enzymes involved in the metabolism of this compound or its analogues, enabling the creation of highly specific and efficient biocatalysts. almacgroup.com
Future Research Directions and Methodological Advances
Emerging Analytical Techniques for In Situ and Real-Time Monitoring
The transient nature of Krebs cycle intermediates like 3-(carboxymethyl)-4-oxoheptanedioic acid presents a significant challenge for their detection and quantification within a living system. However, emerging analytical techniques are beginning to overcome these limitations, offering the potential for in situ and real-time monitoring of its dynamics.
One of the most promising of these is hyperpolarized magnetic resonance spectroscopy (MRS) . This technique has been successfully used to monitor Krebs cycle metabolism directly and instantaneously in perfused hearts. nih.gov By using hyperpolarized [2-¹³C]pyruvate as a tracer, researchers have been able to track the real-time kinetics of the Krebs cycle, observing the formation of metabolites with high temporal resolution. nih.govox.ac.uk This approach allows for the direct assessment of Krebs cycle flux and has been applied to study both normal and post-ischemic myocardium. nih.govox.ac.uk The ability to directly detect Krebs cycle intermediates in vivo, such as 2-oxoglutarate in the brain, opens the door to studying the real-time kinetics of the cycle in various tissues and disease states. nih.govepfl.ch This technology could be adapted to specifically trace the metabolic fate of precursors to this compound, providing unprecedented insights into its production and consumption under different physiological and pathological conditions.
Further advancements in mass spectrometry, including ambient ionization techniques, may also enable the direct, real-time analysis of tissue surfaces with minimal sample preparation. These methods could provide spatial and temporal information about the distribution of this compound within cells and tissues.
Integration of Omics Data for Systems-Level Understanding
A systems-level understanding of the role of this compound requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. This integrated approach can reveal complex regulatory networks and metabolic fluxes that are not apparent from studying individual components in isolation.
For instance, transcriptomic and proteomic data can identify the expression levels of the enzymes directly involved in the synthesis and degradation of this compound, namely aconitase and isocitrate dehydrogenase. proteopedia.orgresearchgate.net Studies have shown that the expression of these enzymes can vary significantly between different tissues and in disease states such as cancer. researchgate.netnih.gov By correlating these changes with metabolomic data on the levels of this compound and other Krebs cycle intermediates, researchers can build a more complete picture of metabolic reprogramming. biorxiv.org
Furthermore, integrating omics data can help to identify novel functions and interactions. For example, correlations between the levels of this compound and the expression of genes or proteins not traditionally associated with the Krebs cycle could point towards new biological roles for this intermediate.
Development of Advanced Computational Models
Computational modeling has become an indispensable tool for understanding the complex dynamics of metabolic pathways like the Krebs cycle. mvsu.edu Advanced computational models can simulate the flux of metabolites through the cycle and predict how this flux will change in response to various perturbations.
Future computational models will likely incorporate multi-omics data to create more comprehensive and predictive simulations of cellular metabolism. These models could be used to simulate the metabolic consequences of genetic mutations affecting aconitase or isocitrate dehydrogenase, or to predict the effects of drugs that target these enzymes. By incorporating data on this compound, these models can provide a more accurate representation of the Krebs cycle and its role in health and disease. For example, a recent computational framework was developed to analyze the activity of a non-canonical TCA cycle in cancer cells, highlighting how such models can uncover links between metabolic plasticity and malignant phenotypes. biorxiv.org
Discovery of Novel Biological Interactors and Signaling Mechanisms
While traditionally viewed as a simple metabolic intermediate, there is growing evidence that Krebs cycle metabolites can act as signaling molecules, regulating a variety of cellular processes. mdpi.comnih.gov For example, citrate (B86180), succinate (B1194679), and fumarate (B1241708) have all been shown to have signaling roles. nih.gov It is plausible that this compound, or its immediate precursor cis-aconitate, may also have undiscovered signaling functions.
Future research will likely focus on identifying novel biological interactors of this compound. This could be achieved through techniques such as affinity purification-mass spectrometry, which can identify proteins that bind to a specific molecule of interest. Any identified interactors would then be candidates for mediating a potential signaling role.
Furthermore, investigations into the post-translational modification of proteins by Krebs cycle intermediates are revealing new layers of regulation. For instance, acetylation and succinylation are known to be influenced by the levels of acetyl-CoA and succinyl-CoA, respectively. nih.gov It is conceivable that this compound could participate in similar modifications or allosterically regulate the activity of proteins outside of the Krebs cycle. The enzyme aconitase itself is subject to post-translational modifications that link the Krebs cycle to iron homeostasis and redox signaling. nih.govnih.gov Understanding these potential signaling mechanisms will be a key area of future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
